
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a pyrimidine ring fused with a pyrazole ring, both of which are known for their significant pharmacological properties. The presence of a fluorophenyl group enhances its chemical stability and biological activity.
准备方法
The synthesis of 1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2-methyl-4,6-dichloropyrimidine under basic conditions to yield the target compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating diseases like cancer, bacterial infections, and inflammatory disorders.
作用机制
The mechanism of action of 1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators such as prostaglandins and leukotrienes. It can also interact with DNA and proteins, disrupting cellular processes and leading to cell death in cancer cells .
相似化合物的比较
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-Fluorophenylboronic acid: Both compounds contain a fluorophenyl group, but 4-fluorophenylboronic acid is primarily used in coupling reactions and as a reagent in organic synthesis.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities, including anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C15H11FN4O2 |
|---|---|
分子量 |
298.27 g/mol |
IUPAC 名称 |
1-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H11FN4O2/c1-9-17-13(10-2-4-11(16)5-3-10)8-14(18-9)20-7-6-12(19-20)15(21)22/h2-8H,1H3,(H,21,22) |
InChI 键 |
ITDCCKPJCHORMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)N2C=CC(=N2)C(=O)O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


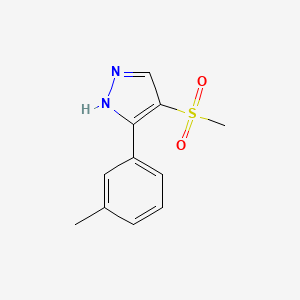

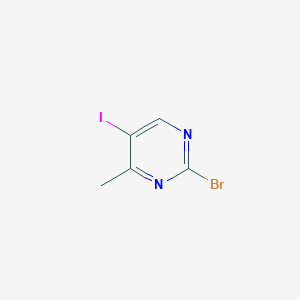
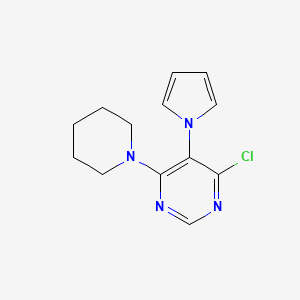
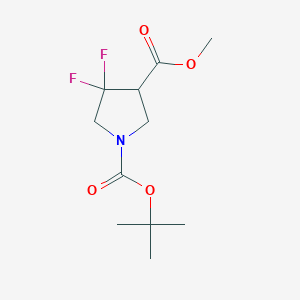
![3-(2-Methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055247.png)

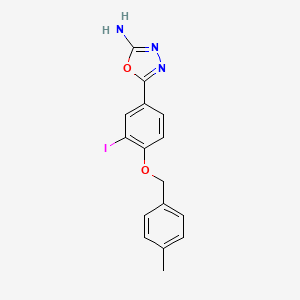
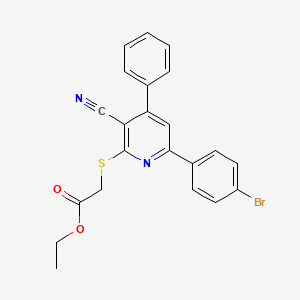
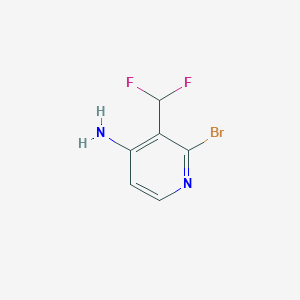
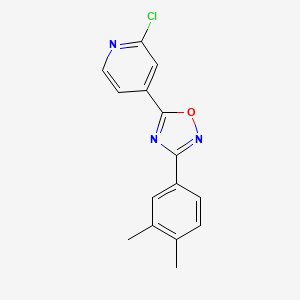
![5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B15055319.png)
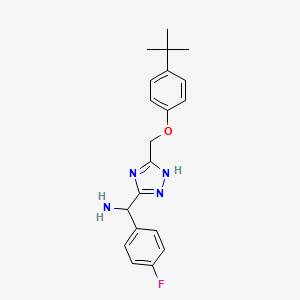
![4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15055336.png)
